Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate
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Overview
Description
Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an oxoimidazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves the reaction of tert-butyl isocyanate with 3-fluorophenyl-2-oxoimidazolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate
- Tert-butyl 5-(3-chlorophenyl)-2-oxoimidazolidine-1-carboxylate
- Tert-butyl 5-(3-bromophenyl)-2-oxoimidazolidine-1-carboxylate
Uniqueness
Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C14H17FN2O3 |
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Molecular Weight |
280.29 g/mol |
IUPAC Name |
tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)17-11(8-16-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,18) |
InChI Key |
NJCCFKPONNZCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CNC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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